molecular formula C11H15NO2S B14668250 Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate CAS No. 39745-25-0

Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate

Cat. No.: B14668250
CAS No.: 39745-25-0
M. Wt: 225.31 g/mol
InChI Key: OATQMOWJMILQHO-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylsulfanyl group attached to the pyridine ring, along with an ethyl ester group at the carboxylate position. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate typically involves the reaction of 2-chloro-6-methylpyridine-3-carboxylate with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated pyridines.

Scientific Research Applications

Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(ethylsulfanyl)-6-methylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:

    2-(Methylsulfanyl)pyridine-3-carboxylate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    6-Methylpyridine-3-carboxylate: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.

    Ethyl 2-(methylsulfanyl)-6-methylpyridine-3-carboxylate: Similar to the target compound but with a methylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

39745-25-0

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 2-ethylsulfanyl-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-4-14-11(13)9-7-6-8(3)12-10(9)15-5-2/h6-7H,4-5H2,1-3H3

InChI Key

OATQMOWJMILQHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)SCC

Origin of Product

United States

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